Regioisomeric Differentiation: Meta-Cyano (3-CN) vs. Para-Cyano (4-CN) Benzonitrile Substitution
The target compound carries a 3-cyanobenzamide (meta-CN) moiety, whereas the commercially available 4-CN positional isomer (CAS 1170190-33-6, free base) bears the nitrile at the para position [1]. The target oxalate salt (MW 435.4 g/mol) exhibits a substantially higher topological polar surface area (TPSA = 151 Ų) compared to the 4-CN free base (TPSA = 76 Ų) and differs in hydrogen bond donor count (3 vs. 1) due to the oxalate counterion and the exposure of the benzimidazole N–H [1][2]. These differences translate to altered membrane permeability and oral bioavailability predictions under Lipinski's Rule of Five [3]. Published SAR on benzimidazole-piperazine conjugates demonstrates that positional isomerism of cyano substituents directly modulates target binding: in cholinesterase inhibition assays, varying the substitution position on the phenyl ring produced a >5-fold range in IC50 values (0.20–1.05 µM) within a single compound library [3].
| Evidence Dimension | Computed physicochemical properties and class-level positional isomer SAR |
|---|---|
| Target Compound Data | MW = 435.4 g/mol; TPSA = 151 Ų; HBD = 3; HBA = 8; Rotatable bonds = 4; oxalate salt; 3-CN substitution [1] |
| Comparator Or Baseline | 4-CN positional isomer (CAS 1170190-33-6, free base): MW = 345.4 g/mol; TPSA = 76 Ų; HBD = 1; HBA = 4; Rotatable bonds = 3; para-CN substitution [2] |
| Quantified Difference | MW increase of ~90 g/mol (26% larger); TPSA increase of 75 Ų (99% larger); HBD increase from 1 to 3 [1][2]; class-level IC50 range of 0.20–1.05 µM attributable to positional substitution changes [3] |
| Conditions | Computed properties from PubChem (target) and Kuujia vendor database (4-CN isomer); cholinesterase SAR from Zeitschrift für Naturforschung C, 2024 [3] |
Why This Matters
The meta-CN substitution and oxalate salt form confer distinct physicochemical properties (higher TPSA, greater HBD capacity) compared to the para-CN free base, which are expected to produce divergent pharmacokinetic and target-binding profiles—critical factors for hit-to-lead optimization.
- [1] PubChem CID 71780616. 3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate. Computed Properties section. View Source
- [2] Kuujia CAS 1170190-33-6 product page. 4-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}benzonitrile. Computed Properties. View Source
- [3] Naz H, Rahim F, Hussain R, et al. In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. Z. Naturforsch. C, 2024, 80(3-4):85-94. View Source
